(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester
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Overview
Description
(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a carbamic acid benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via copper-catalyzed cycloaddition reactions involving trifluoromethylated precursors.
Formation of the Carbamic Acid Benzyl Ester Moiety: This step involves the reaction of the piperidine derivative with benzyl chloroformate under basic conditions to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications, such as agrochemicals and pharmaceuticals.
Piperidine Derivatives: Other piperidine derivatives, such as those with different substituents, are used in drug development and have similar pharmacological properties.
Uniqueness
(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester is unique due to the combination of its trifluoromethyl group and carbamic acid benzyl ester moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
benzyl N-[4-(trifluoromethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)13(6-8-18-9-7-13)19-12(20)21-10-11-4-2-1-3-5-11/h1-5,18H,6-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYBYVZQVFXJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(F)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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